4-(Ethylthio)-2-methylbenzonitrile
Description
4-(Ethylthio)-2-methylbenzonitrile is a benzonitrile derivative featuring an ethylthio (-S-C₂H₅) substituent at the para (4th) position and a methyl (-CH₃) group at the ortho (2nd) position on the benzene ring. Its molecular formula is C₁₀H₁₁NS, with a molecular weight of 177.26 g/mol. Synthetic routes often involve nucleophilic substitution or thiol-ene reactions, as seen in related benzonitrile derivatives .
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
4-ethylsulfanyl-2-methylbenzonitrile |
InChI |
InChI=1S/C10H11NS/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-6H,3H2,1-2H3 |
InChI Key |
MDZALTCDYLYCPL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1)C#N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
4-(Ethylthio)-2-methylbenzonitrile
- Substituent : Ethylthio (-S-C₂H₅)
- Molecular Formula : C₁₀H₁₁NS
- Key Properties :
- Sulfur’s polarizability enhances stability in radical reactions.
- Moderate electron-donating effect via σ-bond conjugation.
- Applications : Intermediate in agrochemicals and heterocyclic synthesis .
4-Methoxy-2-methylbenzonitrile ()
- Substituent : Methoxy (-OCH₃)
- Molecular Formula: C₉H₉NO
- Molecular Weight : 147.18 g/mol
- Key Properties :
- Strong electron-donating via resonance.
- Lower lipophilicity compared to ethylthio analogs.
- Applications : Precursor for fluorescent dyes and pharmaceuticals .
4-Benzyloxy-2-ethylbenzonitrile ()
Substituent Variations at Position 2
2-Amino-4-chloro-5-methoxybenzonitrile ()
- Substituent: Amino (-NH₂) at position 2, chloro (-Cl) at position 4.
- Molecular Formula : C₈H₆ClN₂O
- Molecular Weight : 189.60 g/mol
- Key Properties: Amino group enables hydrogen bonding; chloro enhances electrophilicity.
- Applications : Building block for antitumor agents .
2-Ethyl-4-benzyloxybenzonitrile ()
Core Structure Variations
4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine ()
- Core : Pyrimidine ring (heterocyclic).
- Substituents : Ethylthio at position 6, methylsulfonyl at position 4.
- Molecular Formula : C₁₃H₁₂ClN₂O₂S₂
- Key Properties :
- Pyrimidine core allows for hydrogen bonding with biomolecules.
- Applications : Radioligand for imaging studies .
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